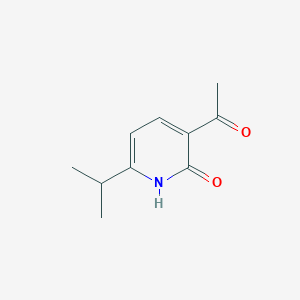

3-acetyl-6-propan-2-yl-1H-pyridin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-acetyl-6-propan-2-yl-1H-pyridin-2-one |

InChI |

InChI=1S/C10H13NO2/c1-6(2)9-5-4-8(7(3)12)10(13)11-9/h4-6H,1-3H3,(H,11,13) |

InChI Key |

XNQONXLFLFRUHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C(=O)N1)C(=O)C |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

There is no specific published mass spectrometry data for 3-acetyl-6-propan-2-yl-1H-pyridin-2-one. In a hypothetical analysis, the molecular ion peak ([M]⁺) would be expected to correspond to its exact molecular weight. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO) and the propan-2-yl (isopropyl) group. The stability of the pyridinone ring would likely result in it being a prominent fragment. Without experimental data, a detailed fragmentation table cannot be constructed.

X-ray Crystallography for Solid-State Structural Determination

No crystallographic data for this compound has been deposited in crystallographic databases. X-ray crystallography of a suitable single crystal would definitively determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Such an analysis would provide precise information on the planarity of the pyridinone ring and the conformation of the acetyl and propan-2-yl substituents. In the absence of experimental data, a table of crystallographic parameters cannot be provided.

Chromatographic Methods for Purity and Characterization (e.g., HPLC)

Specific HPLC methods for the analysis and purity determination of this compound have not been reported in the literature. A typical reversed-phase HPLC method would likely utilize a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time and peak purity would be key parameters for its characterization. Without experimental validation, a data table detailing HPLC conditions and results cannot be generated.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations would be instrumental in elucidating the molecular properties of 3-acetyl-6-propan-2-yl-1H-pyridin-2-one.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

A foundational step in the computational analysis would involve geometry optimization using DFT, likely with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). This would yield the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electron density and atomic charges, would also be determined.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Following geometry optimization, theoretical ¹H and ¹³C NMR chemical shifts could be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The computed vibrational frequencies would correspond to the infrared (IR) and Raman spectra of the molecule, aiding in the assignment of experimental spectral bands to specific molecular vibrations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates higher reactivity. The spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map would visually represent the electrostatic potential on the electron density surface of the molecule. This map uses a color scale to identify regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), providing a clear picture of the molecule's reactive sites.

Analysis of Nonlinear Optical (NLO) Properties

Computational methods can be used to calculate the first-order hyperpolarizability (β₀), a key indicator of a molecule's potential for NLO applications. This would involve calculating the dipole moment (μ) and polarizability (α) to determine the NLO response.

Thermochemical Properties Determination

The thermochemical properties of this compound at different temperatures, such as the standard heat of formation (ΔHf°), entropy (S°), and heat capacity (Cv), could be determined from the calculated vibrational frequencies. These properties are fundamental for understanding the molecule's thermodynamic stability.

Without dedicated studies, specific data tables for these properties of this compound cannot be generated. Future research is required to provide these valuable theoretical insights.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational techniques used to predict the behavior and interactions of a molecule. These methods are instrumental in drug discovery and materials science, allowing researchers to visualize a compound in three dimensions, assess its conformational flexibility, and predict its binding affinity to a specific protein target. nih.gov For this compound, these simulations can elucidate its preferred spatial arrangement and how it might interact with a biological receptor's active site. researchgate.net

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This simulation helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding energy score.

For pyridinone derivatives, docking studies have been crucial in identifying key interactions that govern their biological activity. The core pyridinone ring, with its carbonyl oxygen and N-H group, frequently acts as a hydrogen bond donor and acceptor. The acetyl group at the C3 position introduces another hydrogen bond acceptor site (the carbonyl oxygen), while the propan-2-yl group at C6 provides a hydrophobic region that can engage in van der Waals interactions.

In a hypothetical docking of this compound into a protein active site, several types of interactions would be anticipated. Studies on similar heterocyclic compounds, such as 3-hydroxypyridine-4-one derivatives, have shown that the core ring and its substituents form a network of interactions including hydrophobic contacts and π-cation interactions. nih.gov Hydrogen bonds, π-π stacking, and hydrophobic interactions are consistently identified as critical for the binding of pyridine (B92270) derivatives to enzyme active sites.

Table 1: Predicted Ligand-Target Interactions for this compound

| Molecular Feature | Potential Interaction Type | Interacting Partner in Target Protein |

|---|---|---|

| Pyridinone N-H | Hydrogen Bond Donor | Amino acid residue with lone pair (e.g., Asp, Glu, Gln) |

| Pyridinone C=O | Hydrogen Bond Acceptor | Amino acid residue with H-donor (e.g., Arg, Lys, His) |

| Acetyl C=O | Hydrogen Bond Acceptor | Amino acid residue with H-donor (e.g., Ser, Thr, Tyr) |

| Pyridinone Ring | π-π Stacking / π-cation | Aromatic amino acid (e.g., Phe, Tyr, Trp) / Cationic residue |

Conformation Analysis: The three-dimensional shape (conformation) of a molecule is critical to its function. This compound possesses conformational flexibility due to the rotation around the single bonds connecting the acetyl and propan-2-yl groups to the pyridinone ring. Computational methods can scan the potential energy surface by systematically rotating these bonds to identify the most stable, low-energy conformers. uky.edu Studies on sterically hindered pyridine derivatives have shown that substituents can force the molecule to adopt twisted, non-planar conformations to minimize steric repulsion. uky.edu The interplay between the acetyl and propan-2-yl groups would similarly define the molecule's preferred shape and its ability to fit within a receptor's binding pocket.

Tautomeric Equilibria: 2-pyridinone derivatives are classic examples of compounds that exhibit tautomerism, existing in equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms. wikipedia.org For the parent 2-pyridone, the lactam form is predominant in the solid state and in polar solvents like water, while the lactim form is favored in non-polar solvents. wikipedia.orgwuxibiology.com This equilibrium is crucial as the two tautomers have different electronic properties, hydrogen bonding capabilities, and shapes. wuxibiology.com

Computational and spectroscopic studies have confirmed that the pyridone form is generally the more stable tautomer. wikipedia.orgnih.gov The presence of substituents, such as the acetyl and propan-2-yl groups, can influence the position of this equilibrium, but the pyridin-2-one form is expected to be the major species for this compound under physiological conditions. DFT calculations are often employed to determine the relative energies of the tautomers and the energy barrier for their interconversion. wuxibiology.com

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By partitioning the crystal space into regions defined by the electron distribution of the molecules, this technique provides a unique "fingerprint" of how molecules pack together.

The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. nih.govmdpi.com These 3D surfaces can be decomposed into 2D "fingerprint plots," which summarize all intermolecular contacts and provide quantitative percentages for each interaction type. researchgate.netnih.gov

For a crystal of this compound, Hirshfeld analysis would reveal the specific nature of its crystal packing. Based on studies of similar pyridine derivatives, the most significant contributions to the surface contacts would likely come from H···H, C···H/H···C, and O···H/H···O interactions. nih.gov The N-H and C=O groups of the pyridinone ring would be expected to form prominent N-H···O hydrogen bonds, which would appear as distinct spikes on the 2D fingerprint plot.

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Pyridine Derivatives

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 40 - 50% | Represents the most abundant, though weaker, van der Waals contacts. nih.gov |

| C···H / H···C | 15 - 20% | Indicates C-H···π interactions and general van der Waals packing. nih.gov |

| O···H / H···O | 10 - 15% | Corresponds to crucial C-H···O and N-H···O hydrogen bonds. |

| N···H / H···N | 5 - 20% | Highlights hydrogen bonds involving the pyridine nitrogen or amino groups. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By calculating molecular descriptors (numerical representations of chemical information), QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the structural features required for potency. nih.gov

For a series of pyridinone derivatives, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. nih.gov This involves aligning the set of molecules and calculating steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around them.

A hypothetical QSAR model for a series based on the this compound scaffold could explore how variations in the C6-alkyl group affect a specific biological activity. The model might reveal that:

Steric Fields: Increased steric bulk at the C6 position could be either favorable or unfavorable, depending on the size and shape of the target's binding pocket.

Electrostatic Fields: The model could indicate regions where positive or negative electrostatic potential enhances activity, guiding the placement of electron-donating or electron-withdrawing groups.

Hydrophobic Fields: The analysis might show that increasing the hydrophobicity of the C6 substituent improves activity, suggesting that longer or more branched alkyl chains could be beneficial.

These findings are typically visualized as 3D contour maps, which provide a clear graphical guide for designing more potent molecules. nih.gov

Cheminformatics and Virtual Screening Applications

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. Virtual screening is a key cheminformatics technique used to search large libraries of chemical compounds in silico to identify those most likely to bind to a drug target. researchgate.net This approach significantly reduces the time and cost associated with high-throughput screening of physical compounds. nih.govresearchgate.net

For the this compound scaffold, virtual screening could be employed in two primary ways:

Ligand-Based Virtual Screening (LBVS): If the biological target is unknown, the structure of an active compound like this compound can be used as a template. The screening algorithm searches a database for molecules with similar 2D fingerprints or 3D shapes, operating on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, SBVS (or molecular docking) can be used. A large library of compounds is computationally docked into the target's active site, and each compound is scored based on its predicted binding affinity. acs.org The top-scoring compounds are then selected for experimental testing. This approach can identify novel scaffolds that are structurally distinct from known inhibitors but still fit the target's binding site effectively.

Collaborative virtual screening efforts have successfully expanded hit series for various therapeutic targets by probing large proprietary and public chemical libraries, demonstrating the power of these in silico methods to accelerate drug discovery. nih.govresearchgate.netnih.gov

Derivatization and Analog Development

Synthesis of Substituted 3-Acetyl-6-propan-2-yl-1H-pyridin-2-one Analogs

The synthesis of substituted analogs of this compound can be achieved through various synthetic strategies targeting different positions of the molecule. Modifications can be introduced at the acetyl group, the pyridinone ring, or the C6-isopropyl group.

The acetyl group at the C3 position is a key site for derivatization. For instance, the ketone can undergo condensation reactions with various amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions introduce a diverse range of substituents with varying electronic and steric properties. Furthermore, the methyl group of the acetyl moiety can be functionalized, for example, through alpha-halogenation followed by nucleophilic substitution, to introduce different functional groups.

Substitutions on the pyridinone ring itself offer another avenue for analog development. Electrophilic aromatic substitution reactions can be employed to introduce substituents at the C4 and C5 positions, although the reactivity of the ring is influenced by the existing substituents. The N1 position of the pyridinone can also be alkylated or arylated to generate a library of N-substituted analogs.

Modification of the C6-isopropyl group is more challenging but can be achieved through multi-step synthetic sequences starting from precursors with different C6-substituents. For example, replacing the isopropyl group with other alkyl or aryl groups can significantly impact the lipophilicity and steric profile of the molecule.

Below is a table summarizing potential synthetic strategies for analog development:

| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| C3-Acetyl Group | Condensation | Substituted hydrazines, hydroxylamines | Hydrazones, Oximes |

| C3-Acetyl Group | Alpha-functionalization | N-Bromosuccinimide, then various nucleophiles | α-Haloacetyl, α-Aminoacetyl, etc. |

| Pyridinone N1 | N-Alkylation/Arylation | Alkyl halides, Arylboronic acids | N-Alkyl, N-Aryl pyridinones |

| Pyridinone C4/C5 | Electrophilic Substitution | Nitrating agents, Halogenating agents | Nitro, Halogenated pyridinones |

| C6-Isopropyl Group | Synthesis from precursors | Varied starting materials | Alternative C6-substituents (e.g., phenyl, cyclopropyl) |

Creation of Fused Heterocyclic Systems Containing the Pyridinone Core

The 3-acetyl-2-pyridone scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. researchgate.net These polycyclic structures can exhibit unique biological activities due to their rigid conformations and extended pharmacophoric features. Various synthetic methodologies can be employed to construct additional rings fused to the pyridinone core.

One common strategy involves the reaction of the 3-acetyl group with bifunctional reagents. For example, condensation with substituted hydrazines can lead to the formation of pyrazole (B372694) rings fused to the pyridinone. Similarly, reaction with reagents containing both a nucleophilic and an electrophilic center can result in the annulation of other five- or six-membered heterocyclic rings. The specific outcome of these reactions is often dictated by the reaction conditions and the nature of the substituents on both the pyridinone and the cyclizing agent.

Another approach involves intramolecular cyclization reactions of appropriately substituted pyridinone precursors. For instance, a pyridinone bearing a suitable side chain at the C3 or C4 position can undergo cyclization to form a new fused ring. These strategies have been successfully applied to related heterocyclic systems, such as coumarins, to generate a diverse array of fused structures, including pyrazolo[1,5-a]pyrimidines and tetrazolo[1,5-a]pyrimidines. nih.govmdpi.comnih.gov

The following table illustrates potential fused heterocyclic systems derived from the this compound core:

| Fused Ring System | Synthetic Precursor | Key Reaction Type |

| Pyrazolo[3,4-b]pyridine | 3-Acetyl-2-pyridone | Condensation with hydrazine (B178648) derivatives |

| Thieno[2,3-b]pyridine | 3-Cyano-2-thiopyridone (related precursor) | Cyclization with α-halo ketones/esters |

| Isoxazolo[5,4-b]pyridine | 3-Acetyl-2-pyridone | Reaction with hydroxylamine |

| Pyrimido[1,2-a]pyridine | N-amino-2-pyridone derivative | Condensation with β-dicarbonyl compounds |

Preparation of Bioisosteric Replacements and Their Impact on Activity

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic parameters. acs.org For this compound, several functional groups can be considered for bioisosteric replacement.

The pyridinone ring itself can be considered a bioisostere of other aromatic or heteroaromatic systems. While this would represent a more significant structural change, the exploration of related scaffolds like pyrimidinones (B12756618) or pyrazinones could lead to the discovery of novel active compounds. The pyridine (B92270) ring is sometimes used as a bioisosteric replacement for a substituted benzene (B151609) ring, though the success of this strategy is highly dependent on the specific biological target. nih.gov In some cases, a pyridine-N-oxide can be replaced by a 2-difluoromethylpyridine group to enhance activity. rsc.org

The isopropyl group at the C6 position can be replaced by other lipophilic groups of similar size, such as a cyclopropyl (B3062369) or a tert-butyl group. These changes can affect the molecule's binding to hydrophobic pockets in target proteins and influence its metabolic stability.

The table below provides examples of potential bioisosteric replacements for this compound:

| Original Group | Position | Bioisosteric Replacement | Potential Impact on Activity |

| Acetyl (-COCH3) | C3 | Propanoyl (-COCH2CH3) | Altered steric bulk and lipophilicity |

| Acetyl (-COCH3) | C3 | Oxazole/Thiazole ring | Modified hydrogen bonding and electronic properties |

| Isopropyl (-CH(CH3)2) | C6 | Cyclopropyl | Altered conformation and metabolic stability |

| Pyridinone Ring | Core | Pyrimidinone Ring | Changes in aromaticity and hydrogen bonding pattern |

Conjugation Strategies for Enhanced Biological Targeting

Conjugation of small molecules to larger biomolecules or targeting moieties is a strategy employed to enhance their delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target effects. For a compound like this compound, several conjugation strategies could be envisioned, depending on the desired biological application.

One common approach is to link the pyridinone derivative to a targeting ligand that binds to a receptor overexpressed on the surface of target cells. This could be a peptide, an antibody fragment, or a small molecule that recognizes a specific cellular marker. The conjugation is typically achieved through a stable linker, which is attached to a functional group on the pyridinone scaffold. For instance, a carboxylic acid or an amino group could be introduced onto the pyridinone molecule to serve as a handle for conjugation.

Another strategy involves conjugation to a carrier molecule, such as a polymer or a nanoparticle, to improve the solubility, stability, and pharmacokinetic profile of the compound. This approach can also facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

The choice of conjugation chemistry is crucial and depends on the functional groups available on both the pyridinone derivative and the targeting moiety. Common conjugation reactions include amide bond formation, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and Michael addition.

The following table outlines potential conjugation strategies for this compound:

| Targeting Moiety | Linker Type | Attachment Point on Pyridinone | Potential Application |

| Cell-penetrating peptide | Cleavable (e.g., disulfide) or non-cleavable | Functionalized side chain | Enhanced intracellular delivery |

| Monoclonal antibody | Amide or thioether bond | Introduced carboxyl or thiol group | Targeted cancer therapy |

| Folic acid | Amide bond | Introduced amine group | Targeting folate receptor-positive cells |

| Polyethylene glycol (PEG) | Ether or ester linkage | Hydroxyl group on a substituent | Improved solubility and circulation time |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways

While classical methods for synthesizing pyridin-2-one derivatives exist, future research will likely focus on developing more efficient, sustainable, and diverse synthetic routes to 3-acetyl-6-propan-2-yl-1H-pyridin-2-one and its analogues. Modern synthetic strategies offer significant advantages over traditional multi-step processes.

Key areas for development include:

One-Pot Microwave Protocols: Microwave-assisted synthesis has emerged as a fast, eco-friendly, and efficient method for producing pyridin-2-one derivatives, often in excellent yields and without the need for solvents. researchgate.net

Annulation Strategies: The annulation of pyridine (B92270) derivatives with various electrophiles, often catalyzed by Lewis or Brønsted acids, provides a valuable pathway to a diverse array of 2-pyridone structures. iipseries.org

These advanced synthetic approaches will facilitate the rapid generation of a library of analogues based on the this compound core, which is essential for structure-activity relationship (SAR) studies.

Exploration of Undiscovered Biological Activities

The 2-pyridone core is present in numerous natural products and synthetic compounds with a wide range of pharmacological effects. innovareacademics.inresearchgate.net Derivatives have demonstrated activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netfrontiersin.org Given this precedent, this compound is a prime candidate for broad biological screening to uncover novel therapeutic applications.

Future exploratory efforts should target a variety of disease areas. The structural motifs of the compound—a hydrogen bond donor/acceptor, a polar acetyl group, and a lipophilic isopropyl group—suggest potential interactions with multiple biological targets. frontiersin.org

Table 1: Potential Areas for Biological Activity Screening

| Therapeutic Area | Rationale Based on Pyridin-2-one Scaffold |

| Oncology | Pyridin-2-one derivatives have shown promise as antineoplastic agents and inhibitors of kinases like PIM-1, which are implicated in cancer cell survival. researchgate.netnih.gov |

| Infectious Diseases | The scaffold is known for its antibacterial, antifungal, and antiviral (including anti-HIV and SARS-CoV-2) activities. researchgate.netinnovareacademics.in |

| Inflammation | Many pyridin-2-one compounds exhibit anti-inflammatory properties. frontiersin.org |

| Neurodegenerative Diseases | Certain natural 2-pyridone derivatives have been shown to promote neurite outgrowth, suggesting potential applications in treating conditions like Alzheimer's and Parkinson's disease. researchgate.net |

| Cardiovascular Disorders | Pyridinone derivatives have been investigated for cardiotonic and anticoagulant effects. frontiersin.orgnih.gov |

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For this compound, these methods can provide deep insights into its mechanism of action and guide the design of more potent and selective analogues.

Key computational approaches include:

Molecular Docking: This technique can predict the binding orientation of the compound within the active site of various biological targets, such as enzymes or receptors. nih.gov Docking studies on related pyridine derivatives have successfully identified potential targets like thrombin and various kinases. nih.govcncb.ac.cn

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, helping to predict the potency of novel derivatives.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to search for other compounds with similar properties.

These in silico methods are effective for interpreting ligand-protein interactions and can significantly reduce the time and cost associated with the lead optimization process. researchgate.net

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds against specific biological targets or cellular pathways. nih.gov Integrating this compound and a library of its derivatives into HTS campaigns is a critical step in discovering and validating its biological activities.

Future screening strategies could involve:

Target-Based Screening: Testing the compound library against specific, purified proteins (e.g., kinases, proteases) implicated in disease. colorado.edu

Phenotypic Screening: Evaluating the library's effect on whole cells or organisms to identify compounds that produce a desired physiological change, without a priori knowledge of the specific target. researchgate.net

Fragment-Based Screening: Using smaller chemical fragments of the parent compound to identify low-affinity binders, which can then be elaborated into more potent leads.

The availability of diverse commercial and academic compound libraries facilitates this process, allowing for broad screening against targets like G-protein-coupled receptors (GPCRs), ion channels, and enzymes. colorado.edustanford.edu

Application in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's biological function. The this compound scaffold could serve as a starting point for the development of such probes.

The process would involve:

Identification of a Specific Target: Determining a high-affinity biological target for the compound through screening and computational methods.

Structural Modification: Synthetically modifying the parent compound to incorporate a "tag" (e.g., a fluorescent group, a biotin molecule, or a photoreactive group) without disrupting its binding to the target.

Validation: Confirming that the modified probe retains its selectivity and potency for the intended target and can be used to visualize or isolate the target protein from complex biological samples.

Developing a chemical probe from this scaffold would provide a powerful tool for researchers to investigate cellular pathways and validate new drug targets, thereby contributing to a deeper understanding of disease biology.

Q & A

Q. What are the established synthetic routes for 3-acetyl-6-propan-2-yl-1H-pyridin-2-one, and how can reaction efficiency be optimized?

The synthesis of pyridinone derivatives typically involves cyclization or acylation reactions. For example, Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized pyridine precursors can introduce acetyl and isopropyl groups. Reaction optimization may include:

- Catalyst screening : Lewis acids (e.g., AlCl₃) for acylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Temperature control : Gradual heating to avoid side reactions (e.g., decomposition of acetyl groups) .

Validate purity at each step via HPLC or TLC with standards .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic regions .

- X-ray crystallography : Single-crystal analysis with SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural confirmation. Ensure high-resolution data (R-factor < 0.05) to minimize errors .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Solubility profiling : Test in solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis.

- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) and monitor via HPLC for decomposition products .

- pH-dependent stability : Use buffered solutions (pH 1–13) to identify optimal storage conditions .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound?

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe hydrogen transfer steps in catalytic cycles .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian) can predict transition states and activation energies for acyl transfer or cyclization reactions .

- Trapping intermediates : Quench reactions at timed intervals and identify short-lived species via LC-MS .

Q. How can computational chemistry aid in predicting the compound’s bioactivity or interaction with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) and compare binding affinities with known inhibitors .

- Pharmacophore modeling : Identify critical functional groups (acetyl, pyridinone) for target engagement using Schrödinger Suite .

- ADMET prediction : Tools like SwissADME assess permeability, metabolic stability, and toxicity risks .

Q. What strategies resolve contradictions in reported data (e.g., divergent solubility or reactivity)?

- Cross-validation : Replicate experiments using orthogonal methods (e.g., NMR vs. XRD for structure; HPLC vs. UV-Vis for purity) .

- Meta-analysis : Compare experimental conditions (e.g., solvent polarity, temperature) across studies to identify confounding variables .

- Collaborative verification : Share samples with independent labs to eliminate batch-specific artifacts .

Q. How can researchers design assays to evaluate the compound’s potential pharmacological activity?

- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., NADH-coupled detection) to measure IC₅₀ values against target enzymes .

- Cellular toxicity : Perform MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity .

- In silico screening : Combine molecular dynamics simulations with virtual libraries to prioritize analogs for synthesis .

Q. What advanced analytical methods are recommended for quantifying trace impurities?

- LC-MS/MS : Detect sub-ppm impurities using multiple reaction monitoring (MRM) .

- NMR impurity profiling : ¹H NMR with relaxation reagents (e.g., Cr(acac)₃) enhances signal resolution for low-abundance species .

- SPE purification : Solid-phase extraction removes contaminants before quantification .

Methodological Best Practices

- Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) for peer validation .

- Data reporting : Include detailed experimental parameters (e.g., solvent, temperature) to ensure reproducibility .

- Safety protocols : Follow GHS guidelines for handling reactive intermediates (e.g., acyl chlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.